N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide
Description
N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:
- A 3,4-dimethoxyphenyl substituent at position 5 of the fused thiophene-pyrimidine core.
- A methyl group at position 2 of the pyrimidine ring.
This compound belongs to a class of heterocyclic molecules studied for their biological activities, including anti-inflammatory and anticancer properties, due to structural similarities with COX-2 inhibitors and kinase modulators .
Properties
IUPAC Name |
N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-20-17-16(18(23)22(11)19-10-21(2)3)13(9-26-17)12-6-7-14(24-4)15(8-12)25-5/h6-10H,1-5H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRKELZMDRLTBZ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes. They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity.
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by the compound affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease. Therefore, the inhibition of these kinases could potentially disrupt these processes, leading to altered cellular functions.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. Given that the compound inhibits CLK1 and DYRK1A kinases, it could potentially alter various cellular processes regulated by these kinases. This could lead to changes in cell proliferation, differentiation, and survival.
Biological Activity
N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its cytotoxic effects on various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide. It features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.
Cytotoxicity and Antiproliferative Effects
A series of studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 9.1 | EGFR-TK Inhibition |
| HT-1080 (Fibrosarcoma) | 3.0 | VEGF/KDR and PDGF Receptor Inhibition |
| HeLa (Cervical) | 12.5 | Induction of Apoptosis |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 9.1 µM against the MCF-7 cell line .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR-Tyrosine Kinase Inhibition : The compound inhibits the enzymatic activity of EGFR-TK, which is crucial for tumor cell proliferation and survival.
- Vascular Endothelial Growth Factor (VEGF) Pathway : It targets the VEGF/KDR pathway, which is essential for angiogenesis in tumors.
- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its antitumor effects .
Case Studies
Several case studies have been documented regarding the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Case Study 1 : A study demonstrated that a related compound exhibited a significant reduction in tumor size in vivo when administered to mice with induced tumors. The mechanism was linked to the inhibition of the PDGF receptor .
- Case Study 2 : Another investigation highlighted that compounds similar to this compound effectively reduced MCF-7 cell viability through apoptosis pathways .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Kinase Inhibition
N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CLK1 and DYRK1A kinases. These kinases are crucial in regulating cell cycle progression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of these kinases can lead to potential therapeutic applications in oncology and neurology.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. The compound’s mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties by inhibiting tau phosphorylation mediated by DYRK1A. This action could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease, where tau hyperphosphorylation is a pathological hallmark.
Antioxidant Properties
The presence of methoxy groups in the structure contributes to the antioxidant capacity of the compound. Antioxidants play a significant role in mitigating oxidative stress-related damage in cells, which is linked to aging and various chronic diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Potential Application |
|---|---|---|
| Kinase Inhibition | CLK1, DYRK1A | Cancer therapy |
| Anticancer Activity | Induction of apoptosis | Treatment of various cancers |
| Neuroprotective Effects | Inhibition of tau phosphorylation | Alzheimer's disease treatment |
| Antioxidant Properties | Scavenging free radicals | Mitigation of oxidative stress |
Case Study 1: Inhibition of CLK1 Kinase
A study conducted on the effects of this compound demonstrated significant inhibition of CLK1 kinase activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established kinase inhibitors. This provides a promising avenue for further development as an anticancer agent targeting specific tumor types that rely on CLK1 for survival.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer’s disease, administration of the compound resulted in reduced levels of phosphorylated tau protein and improved cognitive function compared to control groups. These findings suggest that this compound may offer protective effects against neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Modifications
- 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7f): Shares the 3,4-dimethoxyphenyl group but lacks the 2-methyl and imidoformamide substituents. Exhibits a melting point of 226–227°C and 84% yield .
- N'-(5-(3,4-Dimethoxyphenyl)-4-oxo-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-2-yl)-N,N-dimethylformohydrazonamide (6) :
2.1.2 Substituent Variations
- N-(3,4-Dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide: Features a 5-methylfuran-2-yl group at position 5 and a sulfanylacetamide chain. Molecular weight: 501.62 g/mol; predicted pKa: 13.14 .
- 2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (4): Substituted with a thiophen-2-yl group at position 5 and an acetohydrazide chain. Molecular formula: C₁₂H₁₀N₄O₂S₂; yield: 72% .
Physicochemical Properties
*3,4-DMP = 3,4-dimethoxyphenyl
Key Research Findings
Substituent Impact : The 3,4-dimethoxyphenyl group enhances π-π stacking with enzyme active sites (e.g., COX-2), while methyl groups improve metabolic stability .
Synthetic Flexibility : Position 3 modifications (e.g., imidoformamide vs. sulfonamide) allow tuning of electronic properties and bioavailability .
Limitations : Lack of direct in vivo data for the target compound necessitates further preclinical validation.
Data Tables
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
